REACTION_SMILES
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[Br:16][N:17]1[C:18](=[O:19])[CH2:20][CH2:21][C:22]1=[O:23].[C:25](=[O:26])([OH:27])[O-:28].[CH2:30]1[O:31][CH2:32][CH2:33][CH2:34]1.[CH3:1][O:2][C:3]([c:4]1[cH:5][c:6]([C:7](=[O:8])[O:9][CH3:10])[c:11]([OH:14])[cH:12][cH:13]1)=[O:15].[Na+:29].[OH2:24]>>[CH3:1][O:2][C:3]([c:4]1[cH:5][c:6]([C:7](=[O:8])[O:9][CH3:10])[c:11]([OH:14])[c:12]([Br:16])[cH:13]1)=[O:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(O)c(C(=O)OC)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COC(=O)c1cc(Br)c(O)c(C(=O)OC)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |